molecular formula C13H13NO4S B2728861 ({[4-(Furan-2-yl)thiophen-2-yl]methyl}carbamoyl)methyl acetate CAS No. 2380067-81-0

({[4-(Furan-2-yl)thiophen-2-yl]methyl}carbamoyl)methyl acetate

Cat. No.: B2728861
CAS No.: 2380067-81-0
M. Wt: 279.31
InChI Key: OHERICVXOIJKMT-UHFFFAOYSA-N
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Description

({[4-(Furan-2-yl)thiophen-2-yl]methyl}carbamoyl)methyl acetate is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[4-(Furan-2-yl)thiophen-2-yl]methyl}carbamoyl)methyl acetate typically involves multistep organic reactions. One common method includes the condensation of furfural or thiophene-2-carbaldehyde with appropriate amines and acylating agents. The reaction conditions often require the use of solvents like acetonitrile or cyclohexane and catalysts such as phosphorus pentasulfide or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps, including crystallization and chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

({[4-(Furan-2-yl)thiophen-2-yl]methyl}carbamoyl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

({[4-(Furan-2-yl)thiophen-2-yl]methyl}carbamoyl)methyl acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ({[4-(Furan-2-yl)thiophen-2-yl]methyl}carbamoyl)methyl acetate apart is its combined furan and thiophene structure, which imparts unique chemical reactivity and biological activity. This dual heterocyclic system allows for a broader range of applications and interactions compared to compounds containing only one of these rings.

Properties

IUPAC Name

[2-[[4-(furan-2-yl)thiophen-2-yl]methylamino]-2-oxoethyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-9(15)18-7-13(16)14-6-11-5-10(8-19-11)12-3-2-4-17-12/h2-5,8H,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHERICVXOIJKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)NCC1=CC(=CS1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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